N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine
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Overview
Description
N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.845 g/mol . This compound is known for its unique structure, which includes a phenylcyclohexyl group attached to an ethanamine backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine typically involves the reaction of 1-phenylcyclohexanol with N,N-dimethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted ethanamine derivatives .
Scientific Research Applications
N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug discovery and development.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(1-phenylcyclohexyl)oxy-ethanamine: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-2-(2-methylphenoxy)ethanamine: Similar structure but with a methylphenoxy group instead of a phenylcyclohexyl group.
N,N-Dimethyl-2-(3-methylphenoxy)ethanamine: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
N,N-Dimethyl-2-(1-phenylcyclohexyl)oxy-ethanamine is unique due to its specific combination of a phenylcyclohexyl group and an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
46851-64-3 |
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Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylcyclohexyl)oxyethanamine |
InChI |
InChI=1S/C16H25NO/c1-17(2)13-14-18-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChI Key |
YEKRATOGFMBDHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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